

L-364,918: Application Notes and Protocols for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the CCKergic system in neuroscience.[1][3] This document provides detailed application notes and experimental protocols for the use of L-364,918 in neuroscience research, with a focus on in vitro binding assays and in vivo behavioral studies.

Data Presentation

Table 1: In Vitro Binding Affinity of L-364,918 for CCK Receptors

This table summarizes the binding affinity (IC50 and Ki values) of L-364,918 for CCK1 (CCK-A) and CCK2 (CCK-B) receptors across various species and tissues. The data highlights the high selectivity of L-364,918 for the CCK1 receptor.



Receptor Subtype	Species	Tissue/Ce II Line	Radioliga nd	IC50	Ki	Referenc e
CCK1 (CCK-A)	Rat	Pancreas	INVALID- LINKL- 364,718	-	0.53 nM	[4]
CCK1 (CCK-A)	Rat	Pancreatic Acini	CCK-8	1.7 nM	-	[5]
CCK1 (CCK-A)	Bovine	Gallbladder	[125I]CCK- 8	45 pM	-	[1]
CCK1 (CCK-A)	Human	Transfecte d Cells	[125I]CCK- 8	~5 nM	-	[3]
CCK2 (CCK-B)	Guinea Pig	Brain	[125I]CCK- 8	245 nM	-	[1]
CCK2 (CCK-B)	Human	Transfecte d Cells	[125I]Gastr in	>1000 nM	-	[3]
Benzodiaz epine	Chicken	Brain Membrane s	[3H]flunitra zepam	-	>10,000 nM	[6]

Table 2: In Vivo Applications of L-364,918 in Neuroscience Research

This table provides examples of in vivo studies that have utilized L-364,918 to investigate the role of CCK1 receptors in various physiological and behavioral processes.



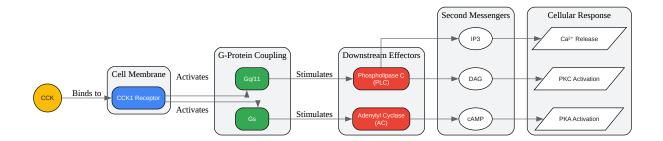
Research Area	Species	Dose Range	Route of Administrat ion	Key Findings	Reference
Satiety and Feeding Behavior	Rat	10-100 μg/kg	Intraperitonea I (i.p.)	Increased intake of a palatable diet, suggesting endogenous CCK is involved in satiety.	[7]
Pancreatic Growth	Rat, Guinea Pig, Hamster	25 nmol/kg/h	Continuous Infusion (s.c. mini-osmotic pump)	Blocked the trophic effects of exogenously infused CCK-8 on the pancreas.	[4]
Pancreatic Secretion	Rat	0.5 - 2 mg/kg	Intravenous (i.v.)	Completely blocked meal-induced pancreatic enzyme secretion.	[8]
Anxiety	Mouse	5 μg/kg	Intraperitonea I (i.p.)	Produced an anxiolytic-like profile in the black/white exploration test.	



Conditioned Rat Reward	0.1 mg/kg	Intraperitonea I (i.p.)	Blocked the acquisition of conditioned reward.	[9]
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Signaling Pathways and Experimental Workflows CCK1 Receptor Signaling Pathway

The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. It can also couple to Gs, activating the adenylyl cyclase pathway.[9][10][11]



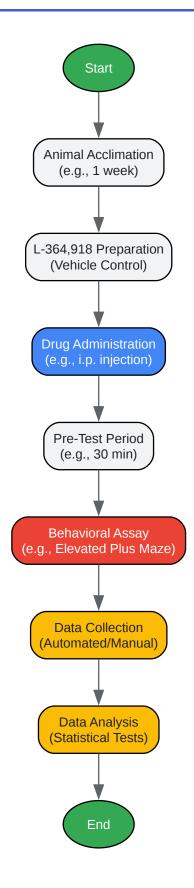
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Caption: Simplified CCK1 receptor signaling cascade.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for conducting an in vivo behavioral experiment using L-364,918.





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